![molecular formula C6H9N3OS B1280942 2-Amino-N-(4-methylthiazol-2-yl)acetamide CAS No. 359821-51-5](/img/structure/B1280942.png)
2-Amino-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-Amino-N-(4-methylthiazol-2-yl)acetamide is a chemical compound with the molecular formula C6H9N3OS . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-Amino-N-(4-methylthiazol-2-yl)acetamide and its derivatives has been achieved through various synthetic pathways. For example, one study reported the synthesis of 2-aminothiazole derivatives by the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea . Another study reported the synthesis of thiazole derivatives by the reaction of 2-amino-4-arylthiazoles with molecular bromine under acid conditions .Molecular Structure Analysis
The molecular structure of 2-Amino-N-(4-methylthiazol-2-yl)acetamide consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular weight of this compound is 171.22 g/mol.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “2-Amino-N-(4-methylthiazol-2-yl)acetamide”, have been found to exhibit antioxidant properties . They can neutralize free radicals in the body, which may help prevent chronic diseases and improve overall health .
Analgesic and Anti-inflammatory Properties
Compounds related to the thiazole ring, such as “2-Amino-N-(4-methylthiazol-2-yl)acetamide”, have been shown to have analgesic and anti-inflammatory effects . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Applications
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could be used in the development of new antimicrobial and antifungal agents .
Antiviral Properties
Research has shown that thiazole derivatives can exhibit antiviral properties . This indicates that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could potentially be used in the treatment of viral infections .
Diuretic Effects
Thiazole compounds have been found to have diuretic effects . This suggests that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could be used in the treatment of conditions like hypertension and edema .
Anticonvulsant and Neuroprotective Applications
Thiazole derivatives have been found to have anticonvulsant and neuroprotective effects . This suggests that “2-Amino-N-(4-methylthiazol-2-yl)acetamide” could be used in the treatment of neurological disorders like epilepsy .
Antitumor or Cytotoxic Drug Molecules
“2-Amino-N-(4-methylthiazol-2-yl)acetamide” has been found to have potential antitumor or cytotoxic effects . This suggests that it could be used in the treatment of various types of cancer .
Antibacterial Activity
Some N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, which are related to “2-Amino-N-(4-methylthiazol-2-yl)acetamide”, have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Future Directions
The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which include this compound, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . These compounds are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
2-aminothiazole derivatives are known to affect various biochemical pathways involved in cancer cell proliferation .
Result of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
properties
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWAWRXWNJTGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methylthiazol-2-yl)acetamide |
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